molecular formula C20H21N3O4 B6348007 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354924-43-8

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6348007
CAS No.: 1354924-43-8
M. Wt: 367.4 g/mol
InChI Key: RQPDYNNCAAQJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to the 4 and 6 positions of a pyrimidine ring, with an amine group at the 2 position.

Mechanism of Action

Target of Action

The primary target of 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer.

Mode of Action

This compound interacts with AURKA, inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283 , a process essential for the normal function of the protein.

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, a downstream effect that can be beneficial in the treatment of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under acidic or basic conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with guanidine carbonate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4,6-Diphenylpyrimidin-2-amine: Lacks the methoxy groups, which may affect its biological activity.

    4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine: Similar structure but with methoxy groups only at the para positions.

    4,6-Bis(3,4-dimethoxyphenyl)pyrimidine: Lacks the amine group at the 2 position.

Uniqueness

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine is unique due to the presence of both 3,4-dimethoxyphenyl groups and an amine group at the 2 position. This unique structure contributes to its specific interactions with molecular targets, such as Aurora kinase A, and its potential as an anticancer agent .

Properties

IUPAC Name

4,6-bis(3,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-24-16-7-5-12(9-18(16)26-3)14-11-15(23-20(21)22-14)13-6-8-17(25-2)19(10-13)27-4/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPDYNNCAAQJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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